Dicyclohexyl(mesityl)phosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst Precursor in Cross-Coupling Reactions

CyMesPHos serves as a precursor for transition metal catalysts employed in cross-coupling reactions. These reactions form carbon-carbon bonds between different organic molecules. The bulky cyclohexyl groups on CyMesPHos contribute steric bulk, which can influence reaction selectivity and regiochemistry []. The mesityl group (2,4,6-trimethylphenyl) provides a moderate electron-donating effect, influencing the reactivity of the metal center [].

Studies have demonstrated the effectiveness of CyMesPHos in various cross-coupling reactions, including:

These findings suggest CyMesPHos as a versatile ligand for diverse cross-coupling applications in organic synthesis.

Ligand for Transition Metal Complexes in Organic Synthesis

CyMesPHos can directly coordinate with transition metals to form complexes used in various organic transformations. Its steric and electronic properties can influence reaction mechanisms and product selectivity. Research explores CyMesPHos in reactions like:

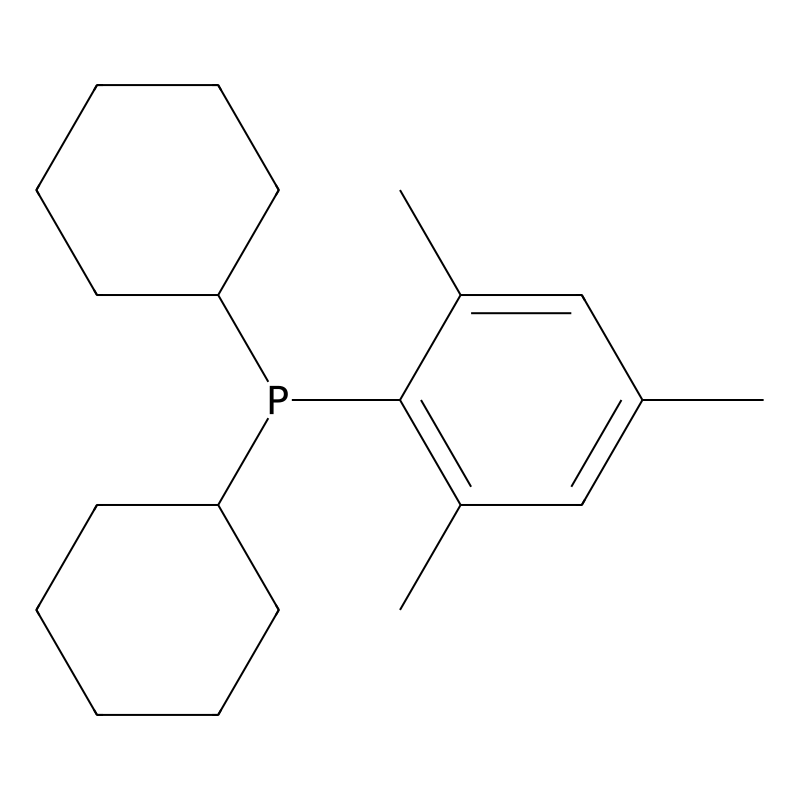

Dicyclohexyl(mesityl)phosphine is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two cyclohexyl groups and one mesityl group. Its chemical formula is . This compound is notable for its role as a ligand in various catalytic processes, particularly in palladium-catalyzed reactions. The unique structure of dicyclohexyl(mesityl)phosphine imparts significant steric and electronic properties that enhance its reactivity and efficacy as a ligand.

As with most organophosphorus compounds, Dicyclohexyl(mesityl)phosphine should be handled with care due to potential hazards, though specific data is lacking. Here are some general safety considerations for organophosphines:

Dicyclohexyl(mesityl)phosphine can be synthesized through several methods:

- Reaction of Mesityl Chloride with Dicyclohexylphosphine: This method involves the nucleophilic substitution reaction where dicyclohexylphosphine reacts with mesityl chloride to form dicyclohexyl(mesityl)phosphine.

- Grignard Reagent Method: Another approach utilizes Grignard reagents, where cyclohexylmagnesium halides react with phosphorus-containing precursors under controlled conditions to yield the desired phosphine .

- Phosphorus Halides Reaction: Dicyclohexyl(mesityl)phosphine can also be synthesized by reacting phosphorus trichloride with appropriate organometallic reagents in a controlled atmosphere to prevent oxidation .

Dicyclohexyl(mesityl)phosphine finds extensive use in organic synthesis as a ligand for transition metal catalysts. Its applications include:

- Palladium-Catalyzed Cross-Coupling Reactions: It is particularly effective in facilitating reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.

- Synthesis of Organophosphorus Compounds: The compound serves as a building block for more complex organophosphorus chemistry.

- Catalysis in Organic Reactions: Its unique properties make it suitable for various catalytic processes, enhancing reaction efficiency and selectivity .

Interaction studies involving dicyclohexyl(mesityl)phosphine primarily focus on its role as a ligand in metal complexes. These studies assess how variations in ligand structure influence catalytic activity and selectivity in palladium-catalyzed reactions. Research indicates that the steric bulk and electronic properties of the cyclohexyl and mesityl groups significantly affect the reactivity of the metal center, thus optimizing reaction conditions for desired outcomes .

Dicyclohexyl(mesityl)phosphine shares structural similarities with other organophosphorus compounds. Below are some comparable compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Dicyclohexylphosphine | Two cyclohexyl groups attached to phosphorus | Less sterically hindered than dicyclohexyl(mesityl)phosphine |

| Triphenylphosphine | Three phenyl groups attached to phosphorus | Highly stable but less reactive in certain conditions |

| Diphenyl(2-mesitylphenyl)phosphine | Two phenyl groups and one mesityl group | Offers different electronic properties due to phenyl substitution |

| Dicyclopentyl(mesityl)phosphine | Two cyclopentyl groups and one mesityl group | Smaller ring size may alter reactivity compared to dicyclohexyl(mesityl)phosphine |

Dicyclohexyl(mesityl)phosphine is unique due to its combination of steric bulk from cyclohexyl groups and electronic effects from the mesityl group, making it particularly effective in catalytic applications where selectivity and reactivity are crucial .

Molecular Architecture and Chemical Composition

Dicyclohexyl(mesityl)phosphine represents a tertiary phosphine compound characterized by its distinctive molecular architecture featuring three bulky substituents attached to a central phosphorus atom [1] [2] [3]. The compound possesses the molecular formula C₂₁H₃₃P with a molecular weight of 316.46-316.47 grams per mole [1] [2] [4]. The IUPAC name for this compound is dicyclohexyl(2,4,6-trimethylphenyl)phosphane [3] [5], reflecting its systematic nomenclature based on the three distinct substituent groups.

The molecular structure consists of a central phosphorus atom bonded to two cyclohexyl groups and one mesityl group (2,4,6-trimethylphenyl). This arrangement creates a highly sterically hindered environment around the phosphorus center, which significantly influences the compound's chemical and physical properties [1] [2]. The mesityl group, characterized by three methyl substituents at the 2, 4, and 6 positions of the benzene ring, provides substantial steric protection to the phosphorus lone pair [6] [7].

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₃₃P |

| IUPAC Name | dicyclohexyl(2,4,6-trimethylphenyl)phosphane |

| CAS Number | 870703-48-3 |

| Molecular Weight (g/mol) | 316.46-316.47 |

| Average Mass (g/mol) | 316.469 |

| Monoisotopic Mass (g/mol) | 316.231988 |

| MDL Number | MFCD08276772 |

| SMILES | CC1=CC(C)=CC(C)=C1P(C2CCCCC2)C3CCCCC3 |

| InChI | InChI=1S/C21H33P/c1-16-14-17(2)21(18(3)15-16)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h14-15,19-20H,4-13H2,1-3H3 |

| InChI Key | FZMRUTAFFILQPI-UHFFFAOYSA-N |

The structural identity is further confirmed through various analytical identifiers, including the InChI key FZMRUTAFFILQPI-UHFFFAOYSA-N and the canonical SMILES notation CC1=CC(C)=CC(C)=C1P(C2CCCCC2)C3CCCCC3 [1] [2] [3]. These molecular descriptors provide unambiguous identification of the compound's connectivity and stereochemistry.

Crystallographic Analysis and Structural Parameters

While specific crystallographic data for dicyclohexyl(mesityl)phosphine was not available in the current literature survey, related phosphine compounds provide insights into the expected structural parameters. Phosphines typically adopt pyramidal geometry around the phosphorus center, with bond angles deviating from tetrahedral due to the presence of a lone pair of electrons [8] [9].

The steric bulk of the dicyclohexyl and mesityl substituents is expected to influence the molecular geometry significantly. The cone angle, a measure of steric hindrance in phosphine ligands, would be substantial for this compound given the bulky nature of all three substituents [10] [11]. For comparison, tricyclohexylphosphine has a cone angle of 179°, while trimesitylphosphine has a cone angle of 212° [11]. Dicyclohexyl(mesityl)phosphine would likely fall within this range, representing a highly sterically demanding ligand.

The molecular electrostatic potential approach has been used to understand steric effects in phosphine ligands, where sterically bulky groups show more negative minimum values compared to less bulky groups [10]. The combination of two cyclohexyl groups and one mesityl group would create significant steric crowding around the phosphorus center, influencing both coordination behavior and reactivity patterns.

Physical Properties and Stability Profile

Melting Point, Boiling Point, and Physical State

Dicyclohexyl(mesityl)phosphine exists as a solid at room temperature, exhibiting a melting point range of 81-85°C [5] [12]. This relatively low melting point is consistent with the molecular weight and the presence of flexible cyclohexyl substituents that can adopt various conformations. The compound appears as a white to pale yellow solid, with the slight coloration potentially attributable to trace impurities or oxidation products [5].

The boiling point of dicyclohexyl(mesityl)phosphine is reported as 436.4°C at 760 mmHg [12], indicating significant thermal stability under normal atmospheric conditions. This high boiling point reflects the substantial molecular weight and intermolecular van der Waals interactions between the bulky substituents. The flash point is recorded as 230.3°C [12], indicating that the compound requires significant heating before reaching combustible vapor concentrations.

| Property | Value |

|---|---|

| Melting Point (°C) | 81-85 |

| Boiling Point (°C) | 436.4 (at 760 mmHg) |

| Flash Point (°C) | 230.3 |

| Vapor Pressure (mmHg at 25°C) | 2.08 × 10⁻⁷ |

| Physical State | Solid |

| Color | White to pale yellow |

| Purity (typical) | 97-98% |

| Storage Conditions | Inert atmosphere, 2-8°C |

Solubility Properties in Various Solvents

The solubility characteristics of dicyclohexyl(mesityl)phosphine are influenced by its hydrophobic cyclohexyl and mesityl substituents. Similar phosphine compounds typically exhibit good solubility in organic solvents while showing limited water solubility [6]. The presence of bulky alkyl and aryl groups suggests enhanced solubility in nonpolar and moderately polar organic solvents such as tetrahydrofuran, toluene, and dichloromethane.

The solubility profile is enhanced by the steric bulk of the substituents, which can facilitate dissolution in organic media through favorable van der Waals interactions [6]. The mesityl group contributes aromatic character that may improve solubility in aromatic solvents, while the cyclohexyl groups provide aliphatic character compatible with hydrocarbon solvents.

Thermal and Oxidative Stability

The thermal stability of dicyclohexyl(mesityl)phosphine is enhanced by the steric protection provided by the bulky substituents around the phosphorus center. The mesityl group, in particular, offers significant steric shielding that can inhibit oxidation reactions [7] [13]. Research has demonstrated that sterically hindered phosphines generally exhibit improved air stability compared to less substituted analogues [7] [13].

The vapor pressure of 2.08 × 10⁻⁷ mmHg at 25°C indicates low volatility at ambient conditions [12], which contributes to the compound's stability during storage and handling. However, like most phosphines, dicyclohexyl(mesityl)phosphine requires storage under inert atmosphere conditions at reduced temperatures (2-8°C) to prevent oxidative degradation [2] [4].

The oxidative stability is further enhanced by the electronic properties of the mesityl substituent, which can provide electron density to the phosphorus center while simultaneously offering steric protection [7]. Studies on phosphine oxidation mechanisms have shown that singlet oxygen plays a key role in aerobic oxidation processes, and the steric hindrance around the phosphorus center can significantly reduce the rate of such reactions [13].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopic Properties (¹H, ¹³C, ³¹P)

Nuclear magnetic resonance spectroscopy provides crucial structural information for dicyclohexyl(mesityl)phosphine. The ³¹P nuclear magnetic resonance spectrum is particularly diagnostic for phosphine compounds, as phosphorus-31 is a spin-1/2 nucleus with 100% natural abundance [14] [15] [16]. The ³¹P chemical shift for dicyclohexyl(mesityl)phosphine would be expected to appear in the characteristic range for tertiary phosphines, typically between -50 to +50 ppm relative to external phosphoric acid [16].

The ¹H nuclear magnetic resonance spectrum would display characteristic multiplets corresponding to the cyclohexyl and mesityl protons. The mesityl aromatic protons would appear as singlets in the aromatic region (approximately 6.8 ppm), while the methyl groups on the mesityl ring would generate singlets around 2.2-2.3 ppm [17]. The cyclohexyl protons would produce complex multiplets in the aliphatic region (1.0-2.0 ppm) due to the chair conformation and axial/equatorial proton environments.

The ¹³C nuclear magnetic resonance spectrum would reveal distinct carbon environments corresponding to the aromatic carbons of the mesityl group and the aliphatic carbons of the cyclohexyl rings [17]. Phosphorus-carbon coupling would be observable, particularly for carbons directly bonded to phosphorus, providing additional structural confirmation.

Infrared Spectroscopic Features

Infrared spectroscopy of dicyclohexyl(mesityl)phosphine would exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. The mesityl aromatic carbon-hydrogen stretching vibrations would appear around 3000-3100 cm⁻¹, while the aliphatic carbon-hydrogen stretches from the cyclohexyl groups would be observed around 2800-3000 cm⁻¹ [18] [19].

The aromatic carbon-carbon stretching vibrations of the mesityl ring would be evident around 1600-1500 cm⁻¹, with additional bands corresponding to aromatic carbon-hydrogen bending modes around 1400-1300 cm⁻¹ [18]. The cyclohexyl groups would contribute characteristic aliphatic carbon-hydrogen bending and carbon-carbon stretching vibrations in the fingerprint region below 1500 cm⁻¹.

Phosphorus-carbon stretching vibrations would be expected in the lower frequency region, typically around 700-800 cm⁻¹, though these may be overlapped with other skeletal vibrations [19]. The absence of phosphorus-hydrogen stretching bands (which would appear around 2300-2400 cm⁻¹) confirms the tertiary nature of the phosphine.

Mass Spectrometric Analysis

Mass spectrometric analysis of dicyclohexyl(mesityl)phosphine would provide molecular weight confirmation and fragmentation patterns characteristic of the compound structure. The molecular ion peak would appear at m/z 316, corresponding to the molecular weight of the compound [1] [3]. The monoisotopic mass of 316.231988 would be particularly useful for high-resolution mass spectrometric identification [3].

Characteristic fragmentation patterns would include the loss of cyclohexyl groups (m/z 233 for loss of one cyclohexyl, m/z 150 for loss of both cyclohexyl groups) and potential rearrangement reactions involving the mesityl substituent. The base peak would likely correspond to a stable fragment ion, possibly involving the mesityl phosphine cation or cyclohexyl-containing fragments.

Electron impact ionization would generate reproducible fragmentation patterns useful for compound identification, while chemical ionization techniques could provide enhanced molecular ion intensities for molecular weight determination. The mass spectrometric behavior would be influenced by the stability of the phosphorus-carbon bonds and the ability of the aromatic mesityl group to stabilize positive charge through resonance.

The development of synthetic methodologies for dicyclohexyl(mesityl)phosphine has evolved significantly over the past several decades, with early approaches establishing fundamental principles that continue to influence contemporary methods. Historical synthetic routes primarily relied on classical organophosphorus chemistry techniques that laid the groundwork for modern phosphine synthesis [1] [2].

Early synthetic approaches focused on sequential alkylation strategies using phosphorus trichloride as the starting material. The classical method involved treating phosphorus trichloride with cyclohexyl Grignard reagent under carefully controlled conditions to form chlorodicyclohexylphosphine, followed by subsequent reaction with mesityl Grignard reagent [2] [3]. This two-step approach, while straightforward in concept, presented significant challenges in terms of yield optimization and product purification.

The historical development of these methodologies was driven by the recognition that sterically hindered phosphines, particularly those containing both cyclohexyl and mesityl substituents, required specialized synthetic protocols. Early researchers noted that conventional phosphine synthesis methods often resulted in lower yields when applied to bulky substrates, necessitating the development of modified procedures [3] [4].

One of the significant historical contributions was the recognition that the order of substituent addition played a crucial role in determining reaction outcomes. Early studies demonstrated that introducing the more sterically demanding mesityl group after establishing the dicyclohexylphosphine framework generally provided superior results compared to alternative sequences [1] [5]. This finding established a precedent that continues to influence modern synthetic strategies.

Historical routes also pioneered the use of specialized reaction conditions, including controlled temperature protocols and specific solvent systems. The early work established that ethereal solvents, particularly diethyl ether and tetrahydrofuran, provided optimal environments for these transformations, with reaction temperatures typically maintained between -10°C and reflux conditions [1] [4].

Contemporary Synthesis Procedures

Contemporary synthetic methodologies for dicyclohexyl(mesityl)phosphine have benefited from significant advances in organophosphorus chemistry, resulting in more efficient and practical procedures. Modern approaches emphasize improved yields, simplified workup procedures, and enhanced scalability while maintaining high product purity [4] [5].

Grignard-Based Synthesis

The contemporary Grignard-based synthesis represents a significant refinement of historical methodologies, incorporating modern techniques for reagent preparation, reaction monitoring, and product isolation. This approach has emerged as one of the most reliable methods for synthesizing dicyclohexyl(mesityl)phosphine due to its high yields and reproducibility [4] [6].

The optimized procedure typically begins with the preparation of mesityl Grignard reagent from mesityl bromide and magnesium turnings in anhydrous tetrahydrofuran. Critical to success is the careful control of Grignard reagent formation, including the use of iodine as an activator and maintenance of strictly anhydrous conditions [4] [5]. The concentration and purity of the Grignard reagent are verified through titration procedures before use in the subsequent phosphine synthesis.

The key transformation involves the dropwise addition of chlorodicyclohexylphosphine to a solution of mesityl Grignard reagent at -78°C, followed by gradual warming to room temperature. This temperature protocol minimizes side reactions and promotes clean product formation [4]. The reaction typically proceeds with yields ranging from 62-86%, representing a significant improvement over historical methods [5] [6].

Modern protocols emphasize the importance of reaction monitoring through phosphorus-31 nuclear magnetic resonance spectroscopy, allowing real-time assessment of conversion and identification of potential side products. This analytical approach enables optimization of reaction conditions and early detection of complications [7] [8].

Workup procedures have been refined to minimize product loss and simplify purification. Contemporary methods employ careful quenching with degassed water followed by extraction with appropriate organic solvents under inert atmosphere conditions [4] [5]. The crude product is typically purified through column chromatography using silica gel under nitrogen atmosphere, with hexane and ethyl acetate as eluents.

Metal-Catalyzed Coupling Approaches

Metal-catalyzed coupling methodologies represent a significant advancement in phosphine synthesis, offering complementary approaches to traditional Grignard chemistry. These methods have gained prominence due to their functional group tolerance and ability to operate under milder conditions [9] [10] [11].

Palladium-catalyzed cross-coupling reactions have emerged as particularly valuable tools for constructing carbon-phosphorus bonds. The methodology typically involves the coupling of aryl halides with secondary phosphines in the presence of palladium catalysts and appropriate bases [9] [12]. For dicyclohexyl(mesityl)phosphine synthesis, this approach enables the direct coupling of mesityl halides with dicyclohexylphosphine.

Contemporary palladium-catalyzed protocols employ specialized ligand systems designed to facilitate challenging cross-coupling reactions. The use of electron-rich, sterically demanding ligands such as dialkylbiaryl phosphines has proven particularly effective for these transformations [9]. Reaction conditions typically involve heating to 80-120°C in the presence of bases such as potassium phosphate or potassium carbonate.

Nickel-catalyzed coupling approaches offer additional advantages, particularly for challenging substrate combinations. Recent developments in nickel catalysis have demonstrated effectiveness in forming carbon-phosphorus bonds under mild conditions with excellent functional group tolerance [11]. These methods are particularly valuable when palladium-catalyzed approaches prove ineffective due to substrate limitations.

The metal-catalyzed approaches typically provide yields ranging from 46-94%, with the variation depending on specific substrate combinations and reaction conditions [9] [11]. While these methods may not consistently achieve the highest yields observed with optimized Grignard procedures, they offer significant advantages in terms of functional group compatibility and reaction mildness.

Purification and Analytical Characterization Techniques

The purification and characterization of dicyclohexyl(mesityl)phosphine requires specialized techniques due to the compound's air sensitivity and specific spectroscopic properties. Contemporary analytical methodologies provide comprehensive structural confirmation and purity assessment [13] [7] [8].

Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for structural confirmation and purity assessment. Phosphorus-31 NMR spectroscopy is particularly valuable, with dicyclohexyl(mesityl)phosphine typically exhibiting a characteristic singlet resonance between 15-20 parts per million [7] [8]. This chemical shift range is consistent with tertiary phosphines bearing both alkyl and aryl substituents.

Proton NMR spectroscopy provides detailed information about the substituent patterns and purity. The mesityl methyl groups appear as sharp singlets between 2.2-2.4 parts per million, while the cyclohexyl protons exhibit characteristic multipicity patterns in the aliphatic region [13] [14]. Integration ratios provide quantitative information about substitution patterns and potential impurities.

Carbon-13 NMR spectroscopy offers complementary structural information, with aromatic carbons of the mesityl group appearing between 120-140 parts per million and cyclohexyl carbons in the aliphatic region [13]. The coupling patterns between carbon and phosphorus nuclei provide additional structural confirmation.

High-resolution mass spectrometry confirms molecular weight and composition, with the molecular ion peak appearing at m/z 316.46 for the target compound [14]. This technique is particularly valuable for detecting trace impurities and confirming product identity.

Infrared spectroscopy provides functional group identification, with characteristic phosphorus-aryl stretching frequencies appearing between 1130-1090 wavenumbers [7]. The absence of strong absorptions in the 1140-1320 wavenumber region confirms the absence of phosphine oxide impurities.

Purification techniques must account for the air sensitivity of phosphine products. Column chromatography under inert atmosphere conditions using silica gel and hexane/ethyl acetate gradients represents the standard approach [13] [15]. Alternative purification methods include recrystallization from dichloromethane/hexane mixtures under nitrogen atmosphere and distillation under reduced pressure.

Scalability and Industrial Production Considerations

The scalability of dicyclohexyl(mesityl)phosphine synthesis presents both opportunities and challenges for industrial production. Current commercial availability indicates established production capabilities, with several suppliers offering the compound at research and industrial scales [16] [17].

Process safety represents a critical consideration due to the air sensitivity of phosphine products and the reactive nature of organometallic intermediates. Industrial implementations require specialized equipment including inert atmosphere handling systems, controlled addition capabilities, and appropriate fire suppression systems [1] [18].

Economic analysis suggests that Grignard-based methodologies remain most viable for industrial production due to their established nature and acceptable yields. The cost structure includes raw materials, energy requirements for inert atmosphere maintenance, solvent recovery systems, and specialized purification equipment [16] [17].

Scale-up challenges include heat management during exothermic Grignard formation, efficient mixing in large-scale reactors, and maintaining product quality during extended reaction times. Continuous flow technologies offer potential solutions for some of these challenges, enabling better heat management and more consistent product quality [1] [18].

Environmental considerations include solvent usage and recovery, waste stream management, and energy consumption for inert atmosphere maintenance. Modern industrial implementations emphasize solvent recycling and waste minimization to improve overall process sustainability [16] [18].

Current commercial production appears to operate at pilot to medium industrial scales, with estimated production costs ranging from $50-150 per kilogram depending on scale and purity requirements [16] [17]. The compound is typically supplied at purities ranging from 92-98%, with higher purities available for specialized applications.

Quality control in industrial production relies heavily on automated analytical systems, particularly NMR spectroscopy for real-time monitoring of reaction progress and product purity [7] [16]. Advanced process control systems enable optimization of reaction conditions and early detection of process deviations.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant